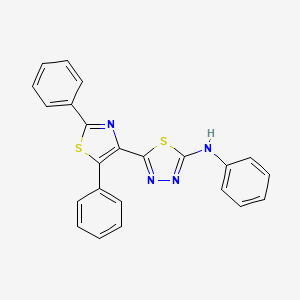
4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol ist eine organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet. Diese beinhaltet einen Dimethoxybenzolring, der mit drei Methylgruppen substituiert ist, und eine Butynol-Seitenkette.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol beinhaltet typischerweise die Alkylierung eines Dimethoxybenzolderivats. Eine gängige Methode beinhaltet die Reaktion von 2,5-Dimethoxy-3,4,6-trimethylbenzylchlorid mit einem geeigneten Alkin unter basischen Bedingungen, um die gewünschte Butynol-Verbindung zu bilden . Die Reaktionsbedingungen erfordern häufig die Verwendung einer starken Base wie Kalium-tert-butoxid und eines aprotischen Lösungsmittels wie Dimethylsulfoxid (DMSO), um die nucleophile Substitution zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Dabei werden kontinuierliche Durchflussreaktoren eingesetzt, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten und Ausbeuten ist auch in industriellen Umgebungen üblich.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Der Alkin kann zu einem Alken oder Alkan reduziert werden.
Substitution: Die Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in saurer Umgebung.
Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Nucleophile wie Natriummethoxid (NaOMe) oder Natriumethoxid (NaOEt) in einem aprotischen Lösungsmittel.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-on.
Reduktion: Bildung von 4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-en-2-ol.
Substitution: Bildung von Derivaten mit verschiedenen funktionellen Gruppen, die die Methoxygruppen ersetzen.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktion mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antioxidativer Wirkungen.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydroxyl- und Methoxygruppen der Verbindung können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Enzymen und Rezeptoren eingehen und so deren Aktivität modulieren. Die Alkin-Einheit kann auch an Click-Chemie-Reaktionen teilnehmen und so die Bildung von Biokonjugaten und anderen funktionalisierten Molekülen ermöglichen .
Wirkmechanismus
The mechanism of action of 4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The compound’s hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The alkyne moiety can also participate in click chemistry reactions, facilitating the formation of bioconjugates and other functionalized molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(2,5-Dimethoxy-3,4,6-trimethylphenyl)propylmethacrylat: Eine verwandte Verbindung, die bei der Herstellung von Redoxpolymeren verwendet wird.
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)essigsäure:
Einzigartigkeit
4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol ist einzigartig aufgrund seiner Kombination aus einem Dimethoxybenzolring mit Alkin- und Hydroxyl-Funktionsgruppen. Diese strukturelle Anordnung bietet eine eindeutige Reaktivität und ein Potenzial für vielfältige Anwendungen in verschiedenen Forschungs- und Industriebereichen .
Eigenschaften
CAS-Nummer |
185757-83-9 |
|---|---|
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
4-(2,5-dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C16H22O3/c1-10-11(2)15(19-7)13(8-9-16(4,5)17)12(3)14(10)18-6/h17H,1-7H3 |
InChI-Schlüssel |
LPUGNKYQLMDFCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1OC)C)C#CC(C)(C)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
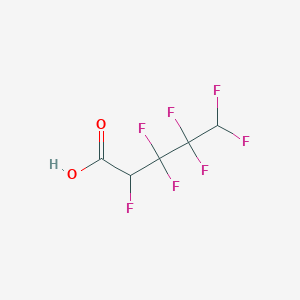
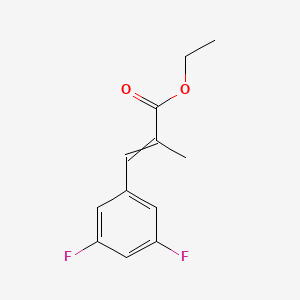
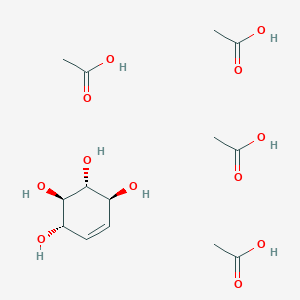

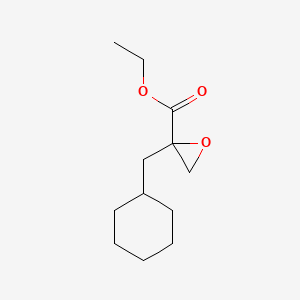

![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
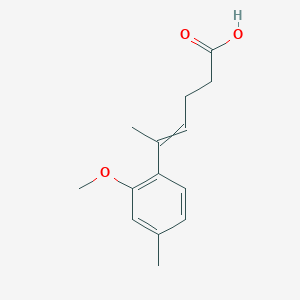

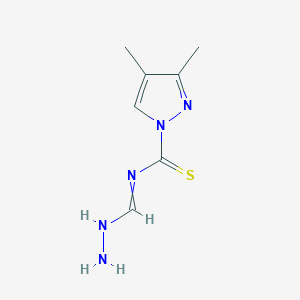
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
